ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound belonging to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a fused thiazole and pyrimidine ring system, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with furfural in the presence of an acid catalyst . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-(4-tert-butylbenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of furfurylidene and phenyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
ethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-20(25)17-13(2)22-21-23(18(17)14-8-5-4-6-9-14)19(24)16(28-21)12-15-10-7-11-27-15/h4-12,18H,3H2,1-2H3/b16-12- |
InChI Key |
DEEDTWFYAACQIK-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CO4)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CO4)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.